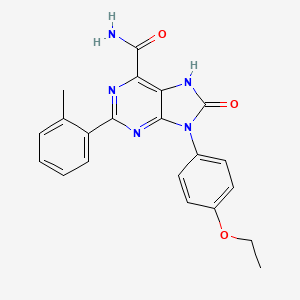

![molecular formula C8H13BrO2S B2586111 1-溴-3-丙-2-基磺酰基双环[1.1.1]戊烷 CAS No. 2460755-64-8](/img/structure/B2586111.png)

1-溴-3-丙-2-基磺酰基双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2460755-64-8 . It has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is an organic compound and the simplest member of the bicyclic bridged compounds family .

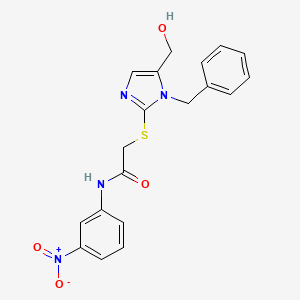

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The specific structure of “1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” includes a bromo group and a propan-2-ylsulfonyl group attached to the bicyclo[1.1.1]pentane core .Physical And Chemical Properties Analysis

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is a hydrocarbon with formula C5H8 .科学研究应用

桥头反应性和螺旋桨烷的合成

1-溴双环[1.1.1]戊烷与叔丁基锂的非凡桥头反应性导致[1.1.1]螺旋桨烷的形成,展示了一种合成这种结构上有趣的化合物的独特方法。进一步的反应产生了诸如3-叔丁基双环[l.l.1]戊基锂之类的衍生物,展示了创建新型双环结构和进一步化学转化的中间体的潜力 (E. W. Della, Dennis K. Taylor, J. Tsanaktsidis, 1990).

溶剂分解和合成应用

1-溴双环[1.1.1]戊烷的溶剂分解在含水乙醇中比叔丁基溴化物进行得更快,仅生成3-亚甲基环丁醇。此行为强调了在需要对溶剂分解反应进行精确控制的合成途径中使用1-溴双环[1.1.1]戊烷的潜力,为新型环丁醇衍生物提供了途径 (E. Della, D. Taylor, 1990).

超声研究和液体混合物

与1-溴丁烷和各种醇的二元混合物的超声波速度和密度研究提供了对这些混合物的分子相互作用和性质的见解。这些发现对于理解卤代化合物在溶液中的混溶性和行为至关重要,这对其在各种化学过程和制剂中的使用具有影响 (K. Rambabu, P. Venkateswarlu, G. K. Raman, 1989).

氨基甲氧基衍生物的合成

1-(丙基硫烷基)戊烷的新型2-氨基甲氧基衍生物的缩合合成展示了卤代戊烷衍生物在创建化合物中的多功能性,这些化合物具有作为润滑剂的抗菌添加剂或作为防腐剂的潜在应用。这项研究突出了此类化合物超出其最初范围的广泛适用性,为功能材料和化学品的发展提供了新途径 (I. A. Dzhafarov et al., 2010).

自由基介导的合成

导致溴代取代双环[1.1.1]戊烷衍生物的[1.1.1]螺旋桨烷的自由基介导的溴烷基化说明了一种对双环[1.1.1]戊烷支架进行功能化的创新方法。该方法采用溴烷基杂芳基砜,展示了将官能团有效地并入双环[1.1.1]戊烷骨架的潜力,为药物开发和新生物等排体的设计开辟了可能性 (Hong Zhang et al., 2020).

未来方向

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, but recent advances in synthetic chemistry have made it possible to produce these compounds in larger quantities . This could potentially lead to the increased use of these compounds in drug discovery and other applications .

属性

IUPAC Name |

1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQCXKZFMOAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)

![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)